molecular formula C14H20N6O5S B15250735 S-Adenosyl-D-homocysteine

S-Adenosyl-D-homocysteine

Cat. No.: B15250735
M. Wt: 384.41 g/mol
InChI Key: ZJUKTBDSGOFHSH-NPLZWRLCSA-N
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Description

S-Adenosyl-D-homocysteine is a naturally occurring compound that plays a crucial role in various biological processes. It is formed as a byproduct of the methylation of S-adenosyl-L-methionine, a process that is essential for the transfer of methyl groups to various substrates, including DNA, proteins, and lipids. This compound is involved in the regulation of methylation reactions and is a key intermediate in the metabolism of methionine and homocysteine.

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Adenosyl-D-homocysteine can be synthesized through the enzymatic reaction of adenosine and homocysteine. The enzyme adenosylhomocysteinase catalyzes this reaction, converting adenosine and homocysteine into this compound. This reaction typically occurs under physiological conditions, with the enzyme requiring nicotinamide adenine dinucleotide (NAD+) as a cofactor .

Industrial Production Methods

Industrial production of this compound often involves the use of recombinant DNA technology to produce large quantities of adenosylhomocysteinase. This enzyme is then used to catalyze the synthesis of this compound from adenosine and homocysteine in bioreactors. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pH, and substrate concentrations.

Chemical Reactions Analysis

Types of Reactions

S-Adenosyl-D-homocysteine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

S-Adenosyl-D-homocysteine is similar to other compounds involved in methylation and sulfur metabolism, such as:

Uniqueness

This compound is unique in its dual role as both a product inhibitor of methylation reactions and a key intermediate in methionine and homocysteine metabolism. Its ability to regulate methylation by inhibiting methyltransferases distinguishes it from other related compounds .

Properties

Molecular Formula

C14H20N6O5S

Molecular Weight

384.41 g/mol

IUPAC Name

(2R)-2-amino-4-[[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m1/s1

InChI Key

ZJUKTBDSGOFHSH-NPLZWRLCSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CSCC[C@H](C(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N

Origin of Product

United States

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